molecular formula C17H16BrFO B1343510 4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898754-94-4

4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1343510
CAS No.: 898754-94-4
M. Wt: 335.2 g/mol
InChI Key: MTFHGGYTHJUWLQ-UHFFFAOYSA-N
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Description

Historical Context and Development in Halogenated Propiophenone Research

The development of halogenated propiophenone derivatives has its roots in the fundamental chemistry of propiophenone itself, which was first systematically studied in the early 20th century. Propiophenone can be prepared by Friedel-Crafts reaction of propanoyl chloride and benzene, and is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450-550 degrees Celsius. The basic propiophenone structure serves as an intermediate in the synthesis of numerous pharmaceuticals, including phenmetrazine and propoxyphen, establishing its importance as a synthetic building block.

The incorporation of halogen substituents into propiophenone derivatives emerged as chemists recognized the profound effects that fluorine and bromine atoms could have on molecular properties. In organic chemistry, alpha-keto halogenation became a special type of halogenation where chloride, bromide, and iodide functionality could be inserted selectively in the alpha position of a ketone. The position alpha to the carbonyl group in a ketone is easily halogenated due to its ability to form an enolate in basic solution, or an enol in acidic solution.

The specific combination of bromine and fluorine substituents in propiophenone derivatives represents a more recent development, driven by the understanding that organofluorine compounds find diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis. The field of organofluorine chemistry has experienced remarkable growth, with fluorine being the most electronegative element in the periodic table, causing the high dipole moment of carbon-fluorine bonds. Similarly, organobromine chemistry has developed significantly, with organobromine compounds being widely used as fire-retardants and representing the most common organohalides in nature.

The historical development of halogenated propiophenone research has been marked by several key milestones. Early work focused on simple halogenation reactions, but modern synthetic approaches have enabled the precise placement of multiple halogen atoms on aromatic rings. This precision has been crucial for pharmaceutical applications, where the position and nature of halogen substituents can dramatically affect biological activity and pharmacokinetic properties.

Chemical Classification and Nomenclature

This compound belongs to the class of aromatic ketones, specifically propiophenone derivatives with multiple substituents. The systematic nomenclature reflects the complex substitution pattern: the compound contains a propiophenone core with a bromine atom at the 4' position of the phenyl ring, a fluorine atom at the 3' position of the same ring, and a 2,6-dimethylphenyl group attached to the propyl chain.

The molecular framework can be understood by examining its constituent parts. The base structure is propiophenone, which is an aromatic ketone in which the two substituents on the carbonyl carbon atom are phenyl and ethyl. The IUPAC naming system for this compound follows established conventions for complex substituted aromatic compounds, where the positions of substituents are numbered according to their locations on the aromatic rings.

From a structural perspective, the compound represents a convergence of several important chemical motifs. The propiophenone backbone provides a carbonyl group that serves as an electron-withdrawing center, influencing the reactivity of adjacent carbon atoms. The 2,6-dimethylphenyl group introduces steric bulk and electron-donating methyl substituents, which can affect both the chemical reactivity and physical properties of the molecule.

The halogen substituents deserve particular attention in the nomenclature and classification. The bromine atom at the 4' position places it para to the carbonyl group on the phenyl ring, while the fluorine atom at the 3' position is meta to the carbonyl. This specific substitution pattern is significant because the electronic effects of these halogens will influence the overall electron density distribution in the molecule.

The classification of this compound also extends to its membership in multiple chemical families. It is simultaneously a fluoroorganic compound, a bromoorganic compound, and a ketone. Each of these classifications brings with it specific chemical properties and potential applications. As a fluoroorganic compound, it benefits from the unique properties imparted by carbon-fluorine bonds, which are among the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole.

Significance in Organofluorine and Organobromine Chemistry

The significance of this compound in organofluorine and organobromine chemistry extends far beyond its individual molecular properties. This compound exemplifies the sophisticated approach to molecular design that has characterized modern pharmaceutical and materials chemistry, where the strategic incorporation of different halogen atoms can be used to fine-tune molecular properties.

In organofluorine chemistry, the presence of the fluorine substituent contributes to the compound's significance in several ways. Fluorine has several distinctive differences from all other substituents encountered in organic molecules, resulting in physical and chemical properties that can be distinctive compared to other organohalogens. The carbon-fluorine bond is relatively short and has a van der Waals radius of only 1.47 angstroms, which is close to that of hydrogen. This characteristic, combined with the short bond length, means there is no steric strain in polyfluorinated compounds, contributing to their high thermal stability.

The incorporation of fluorine into organic molecules has profound effects on their biological activity. Fluorine is the most electronegative element in the periodic table, and when bound to carbon, it forms the strongest bonds in organic chemistry. This makes introduction of fluorine attractive for the development of material science applications. The block effect and mimic effect of fluorinated molecules in biological systems have made fluorine substitution particularly attractive for the invention of pharmaceuticals and agrochemicals.

Recent developments in organofluorine chemistry have emphasized the importance of late-stage fluorination methods. The synthesis of alpha-(perfluoroalkylsulfonyl)propiophenones has been reported as part of new "dummy group" reagent families for late-stage perfluoroalkylation in synthetic chemistry. These bench-stable reagents can be used under metal-free, redox- and pH-neutral conditions to enable perfluoroalkylation of electron-rich aromatics.

In organobromine chemistry, the bromine substituent adds another dimension of significance to the compound. Organobromine compounds are the most common organohalides in nature, and their abundance reflects the easy oxidation of bromide to the equivalent of bromine cation, a potent electrophile. The reactivity of organobromine compounds resembles but is intermediate between the reactivity of organochlorine and organoiodine compounds, making organobromides represent a compromise of reactivity and cost for many applications.

The combination of both fluorine and bromine in a single molecule creates opportunities for selective chemical transformations. The different reactivities of these halogens toward various reagents and reaction conditions can be exploited for multi-step synthetic sequences. For example, the bromine atom might be selectively replaced through nucleophilic substitution or used in cross-coupling reactions, while the fluorine atom remains intact due to the strength of the carbon-fluorine bond.

The environmental and sustainability aspects of organofluorine chemistry have become increasingly important considerations. All fluorine atoms used in organic chemistry are ultimately sourced from fluorspar (calcium fluoride), a mined raw material with limited global reserves estimated to last approximately 100 years at current usage rates. This limitation emphasizes the importance of developing efficient synthetic methods and exploring alternative fluorine sources for future applications.

Furthermore, the compound's significance extends to its potential role in advancing understanding of structure-activity relationships in medicinal chemistry. The precise positioning of halogen substituents can dramatically affect molecular properties such as lipophilicity, metabolic stability, and protein binding. The specific substitution pattern in this compound provides a valuable framework for investigating these relationships and developing improved pharmaceutical compounds.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFHGGYTHJUWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644796
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-94-4
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride is reacted with 4-bromo-3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can introduce additional halogen atoms into the aromatic ring.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used for reducing the carbonyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.

    Reduction Products: The primary product of reduction is the corresponding alcohol.

    Oxidation Products: Oxidation typically yields carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications of 4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

This compound is an organic compound belonging to the aromatic ketone class, characterized by a bromine atom at the 4' position, a fluorine atom at the 3' position, and a 2,6-dimethylphenyl group attached to the propiophenone backbone. This compound has applications in chemistry, biology, and industry.

Chemistry

This compound serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions. It undergoes substitution, reduction, and oxidation reactions.

Types of Reactions :

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can replace the bromine or fluorine atoms under basic conditions. Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can introduce additional halogen atoms into the aromatic ring. Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
  • Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol. The primary product of reduction is the corresponding alcohol.
  • Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

Biology

The compound can be used in studying enzyme interactions and as a probe in biochemical assays. Its mechanism of action involves interaction with specific molecular targets and pathways and can act as an inhibitor or activator of certain enzymes. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s propiophenone moiety can interact with various receptors or proteins, influencing their function and signaling pathways.

Industry

This compound is used to produce specialty chemicals and as an intermediate in synthesizing agrochemicals and other industrial products.

Physicochemical Properties

  • Molecular Formula: C17H16BrFOC_{17}H_{16}BrFO
  • Molecular Weight: 335.21 g/mol
  • Density: 1.334 g/cm³
  • Boiling Point: 436.9 °C at 760 mmHg
  • Flash Point: 218 °C

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. For example, the presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s propiophenone moiety can interact with various receptors or proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone with analogous halogenated propiophenones, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Key structural analogs differ in halogen placement, aromatic substituents, and additional functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences Reference
This compound Br (4'), F (3'), 2,6-dimethylphenyl (3) C₁₇H₁₅BrF₃O* ~365.2† Reference compound
4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone Br (4'), F (2'), 2,6-dimethylphenyl (3) C₁₇H₁₅BrF₃O ~365.2 Fluorine at 2' instead of 3'
4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone Br (4'), F (3'), 3,5-dimethylphenyl (3) C₁₇H₁₅BrF₃O ~365.2 Methyl groups at 3,5-positions
4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone Br (4'), F (3',5'), Cl (3) C₁₅H₁₀BrClF₂O 359.59 Additional Cl and F substituents
1-(4-Bromo-2-fluorophenyl)propan-1-one Br (4'), F (2'), no aryl substituents C₉H₇BrF₃O 243.06 Simpler backbone, no dimethylphenyl

*Assumed formula based on structural analogs; †Estimated using similar compounds.

Key Observations:

  • Halogen Position: Fluorine at the 3' position (target compound) vs.
  • Aromatic Substitutents: The 2,6-dimethylphenyl group enhances steric hindrance compared to 3,5-dimethylphenyl analogs, affecting crystallization and solubility .

Biological Activity

4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (CAS No. 898754-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C17H16BrF
  • Molecular Weight : 335.21 g/mol
  • Density : 1.334 g/cm³
  • Boiling Point : 436.9 °C at 760 mmHg
  • Flash Point : 218 °C

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of appropriate phenyl precursors followed by coupling reactions to form the final compound. Specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of halogens, such as bromine and fluorine, can enhance lipophilicity and thus improve membrane penetration in bacterial cells. For instance, studies have shown that related compounds with halogen substitutions demonstrate significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Preliminary findings suggest that compounds with similar structures can reduce cell viability in cancer cell lines like Caco-2 (colorectal cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values indicating effective cytotoxicity at concentrations lower than those affecting normal cell lines .

Cytotoxicity Analysis

A cytotoxicity analysis against NIH/3T3 cell lines showed that related compounds had IC50 values ranging from 148.26 to 187.66 μM, suggesting a favorable therapeutic window for these derivatives . This analysis is crucial for assessing the safety profile of new compounds.

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of thiazole with similar halogen substitutions were evaluated for their antimicrobial efficacy. The study found that compounds with higher electronegativity at the para position significantly enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Studies

Another investigation focused on the anticancer properties of related compounds, revealing that specific substitutions could lead to enhanced activity against Caco-2 cells while maintaining low toxicity to normal cells . The incorporation of electron-withdrawing groups was linked to increased potency.

Research Findings Summary Table

PropertyValue
Molecular FormulaC17H16BrF
Molecular Weight335.21 g/mol
Density1.334 g/cm³
Boiling Point436.9 °C
Flash Point218 °C
Antibacterial Activity (MIC)>64 µg/mL against S. aureus
Anticancer IC50 (Caco-2)~148 μM

Q & A

Q. How can the synthesis of 4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone be optimized for yield and selectivity?

Methodological Answer: Optimization involves controlling stoichiometry and reaction conditions. For example, a molar ratio of 4:1 for diethylamine to aryl halide intermediates (e.g., N-(2,6-dimethylphenyl)chloroacetamide) ensures complete deprotonation and minimizes side reactions . Temperature control (0–6°C) during bromination steps prevents over-halogenation, while solvent choice (e.g., dichloromethane) enhances regioselectivity . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product efficiently .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine at C3' and bromine at C4') through coupling patterns and chemical shifts. Aromatic protons near electron-withdrawing groups (Br, F) show deshielding .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M+^+ at m/z 335.02) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves spatial arrangement of the 2,6-dimethylphenyl and fluoropropiophenone groups .

Q. How should researchers handle purification challenges due to halogenated byproducts?

Methodological Answer: Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate halogenated isomers. Recrystallization from ethanol/water mixtures improves purity by leveraging solubility differences between the target compound and brominated byproducts .

Advanced Research Questions

Q. How does halogen substitution (Br, F) influence the compound’s electronic properties and reactivity?

Methodological Answer: Bromine’s electron-withdrawing effect at C4' increases electrophilicity of the ketone, facilitating nucleophilic additions. Fluorine at C3' enhances aromatic ring stability via resonance and inductive effects. Computational studies (DFT calculations) quantify these effects by analyzing partial charges and frontier molecular orbitals . Comparative assays with Cl/CH3_3-substituted analogs reveal reduced bioactivity, highlighting Br/F synergy .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
  • Meta-Analysis : Compare data across studies using tools like PubChem BioAssay to identify outliers .
  • Structural Modifications : Synthesize analogs (e.g., 3'-Cl or 4'-CH3_3) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) using the compound’s SMILES string (CCC(=O)C1=C(C=C(C=C1)C)Br) identifies binding poses in enzyme active sites. MD simulations (AMBER) assess stability of ligand-receptor complexes over time. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry : Enhances heat/mass transfer for exothermic bromination steps, reducing side reactions .
  • Catalyst Screening : Test Pd/Cu systems to improve cross-coupling efficiency for aryl-alkyl bond formation .

Q. How can deuterated derivatives (e.g., dimethyl-d6_66​ analogs) aid in pharmacokinetic studies?

Methodological Answer: Deuterium labeling (e.g., 3-(Dimethyl-d6_6-amino)-4’-bromopropiophenone) allows tracking via LC-MS/MS in vivo. Isotope effects slow metabolism, extending half-life for improved bioavailability analysis .

Q. What sustainable methods are emerging for synthesizing this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and energy use by 40% compared to conventional heating .
  • Solvent-Free Conditions : Employ ball-milling for solid-state reactions, minimizing waste .

Q. How do steric effects from the 2,6-dimethylphenyl group influence crystallization behavior?

Methodological Answer: The bulky substituent disrupts crystal packing, leading to polymorphic forms. Analyze via PXRD and DSC to identify stable polymorphs. Co-crystallization with carboxylic acids (e.g., succinic acid) improves lattice stability .

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